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Esculentin-2PRa

Cat. No.: B1576640
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Description

Esculentin-2PRa is a host-defense peptide isolated from the skin secretions of the Oregon spotted frog ( Rana pretiosa ) . As a member of the esculentin-2 family, it is a cationic, amphipathic peptide believed to exert its primary biological activity through interactions with microbial membranes . Research indicates that this compound demonstrates potent growth inhibitory activity against a range of microorganisms, with studies noting it as one of the most effective peptides found in R. pretiosa secretions . Its strong antimicrobial properties make it a compelling candidate for basic research aimed at understanding novel mechanisms of action against drug-resistant bacteria and fungi. Furthermore, its presence in a species resistant to chytridiomycosis suggests potential research value in exploring amphibian immune defenses against fungal pathogens . While the specific mechanism of this compound is under characterization, related esculentin peptides are known to adopt an alpha-helical conformation upon contact with bacterial membranes, leading to membrane disruption and cell lysis, often via carpet-like or toroidal pore models . Investigations into similar peptides also reveal potential multifunctional applications, including immunomodulatory properties and the stimulation of anti-inflammatory cytokines, opening additional avenues for investigative work . This product is supplied with high purity and is intended for research applications in microbiology, immunology, and drug discovery. For Research Use Only. Not for human, veterinary, or household use.

Properties

bioactivity

Antibacterial

sequence

GVFSFLKTGAKLLGSTLLKMAGKAGAEHLACKATNQC

Origin of Product

United States

Discovery, Isolation, and Structural Characterization of Esculentin 2pra

Identification of Esculentin-2PRa in Rana pretiosa Skin Secretions

This compound is a host-defense peptide identified in the norepinephrine-stimulated skin secretions of the Oregon Spotted Frog, Rana pretiosa. researchgate.netnih.gov This peptide is part of a complex mixture of antimicrobial peptides that constitute the frog's innate immune system, providing a defense against pathogens. nih.govimrpress.com The identification of this compound and other peptides was part of research investigating the resistance of Rana pretiosa to the chytrid fungus Batrachochytrium dendrobatidis, a pathogen linked to global amphibian declines. researchgate.netnih.gov

Studies have identified this compound in both declining and non-declining populations of Rana pretiosa, alongside a diverse array of other peptides from families such as brevinin-1, ranatuerin-2 (B1576050), and temporin. researchgate.netnih.gov This diverse peptide repertoire is believed to be crucial for the frog's ability to resist fatal infections. nih.gov

The isolation and characterization of this compound from the complex mixture of Rana pretiosa skin secretions were accomplished using advanced peptidomic and proteomic techniques. researchgate.netresearchgate.net This approach allows for the comprehensive analysis of the peptides present in a biological sample. orcid.org

The general workflow involved the initial collection of skin secretions, which were then lyophilized. For molecular cloning, mRNA was captured from the lyophilized secretion to construct a cDNA library. nih.gov This technique facilitates the determination of the precursor protein's structure from which the mature peptide is cleaved. nih.govnih.gov

The core of the peptidomic analysis involved a combination of High-Performance Liquid Chromatography (HPLC) for separation and mass spectrometry for identification and structural characterization. researchgate.netresearchgate.net This powerful combination, often referred to as LC-MS, allows researchers to separate individual peptides from the crude secretion and determine their molecular masses with high accuracy. nih.govresearchgate.net Automated Edman degradation was then used for the direct sequencing of the purified peptides. nih.govcarlosdavidson.org

The purification of this compound to homogeneity is a multi-step process employing various chromatographic techniques. researchgate.netpolypeptide.com After initial collection, the crude skin secretion is typically subjected to a preliminary clean-up using solid-phase extraction cartridges, such as Sep-Pak C18 cartridges. researchgate.net

The primary purification step involves reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netlcms.cz The partially purified secretion is loaded onto a C18 column, and peptides are eluted using a gradient of an organic solvent, typically acetonitrile, in aqueous trifluoroacetic acid. researchgate.netlcms.cz Fractions are collected, and those containing peptides of interest are identified by mass spectrometry. researchgate.net

In a specific study, this compound was found in a fraction (peak 4) from a preparative Vydac C-18 column. researchgate.net Due to the complexity of the secretions, a single chromatographic run is often insufficient for complete purification. Therefore, fractions containing the target peptide may undergo further sequential chromatography steps using columns with different selectivities, such as C4, C8, or phenyl columns, until the peptide is isolated in a pure form, as confirmed by a symmetrical peak shape and mass spectrometry. researchgate.netpolypeptide.com

Peptidomic and Proteomic Methodologies for Isolation

Primary Structure Analysis and Sequence Homology

The primary structure of a peptide refers to its unique amino acid sequence. msstate.edu The sequence for this compound was determined through a combination of automated Edman degradation of the purified peptide and deduction from the cloned cDNA sequence of its precursor. nih.govcarlosdavidson.org

The amino acid sequence for this compound is presented in the table below. frontiersin.org

Peptide Name Amino Acid Sequence
This compoundGVFSFLKTGAKLLGSTLLKMAGKAGAEHLACKATNQC

Table 1: Primary structure of this compound.

Characterization of Post-Translational Modifications and Isoforms

Post-translational modifications (PTMs) are chemical alterations made to a protein after its synthesis, which are crucial for its structure and function. thermofisher.comunacademy.com For many amphibian antimicrobial peptides, common PTMs include the proteolytic cleavage from a larger precursor protein and C-terminal amidation. slideshare.netnih.gov

In the case of this compound, a significant post-translational modification is the formation of an intramolecular disulfide bridge between two cysteine (C) residues located near the C-terminus. frontiersin.orgnih.gov This covalent bond creates a cyclic domain, a feature characteristic of the "Rana box" found in many related frog skin peptides. nih.gov The presence of this disulfide bridge is often confirmed by mass spectrometry analysis under reducing and non-reducing conditions. carlosdavidson.org

Antimicrobial Activities and Spectrum of Action of Esculentin 2pra

Efficacy Against Fungal Pathogens

A significant area of research for Esculentin-2PRa has been its potent activity against Batrachochytrium dendrobatidis (Bd), a chytrid fungus responsible for chytridiomycosis, a devastating infectious disease contributing to global amphibian population declines. nih.govinfofauna.ch Studies on skin secretions from Rana pretiosa, a species that has shown resistance to developing chytridiomycosis, revealed a diverse array of antimicrobial peptides, including this compound. nih.gov

Research has demonstrated that peptides from the esculentin-2 family are among the most potent inhibitors of B. dendrobatidis zoospores. nih.gov In laboratory tests, this compound and the closely related Esculentin-2PRb displayed high growth-inhibitory potency against this fungal pathogen. nih.gov The diversity and potency of these peptides are considered pivotal in the defense mechanism of R. pretiosa against environmental pathogens like B. dendrobatidis. nih.gov

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for the esculentin-2 family peptides.

Fungal Pathogen Peptide Family MIC (μM) Reference
Batrachochytrium dendrobatidisEsculentin-26.25 - 12.5 nih.gov

This interactive table summarizes the minimum inhibitory concentration (MIC) of the Esculentin-2 peptide family against the specified fungal pathogen.

Beyond its specific efficacy against B. dendrobatidis, the esculentin (B142307) family of peptides exhibits a wider range of antifungal activities. For instance, assays conducted on related esculentin peptides have demonstrated inhibitory action against the opportunistic human fungal pathogen Candida albicans. mol-scientific.com This suggests that the structural and functional characteristics of the esculentin peptide family confer a broad spectrum of antifungal capabilities.

Inhibition of Batrachochytrium dendrobatidis

Efficacy Against Bacterial Pathogens

This compound and its analogs have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibacterial agents. vulcanchem.commol-scientific.com

Gram-positive bacteria, such as Staphylococcus aureus, are a common cause of skin, respiratory, and bloodstream infections, with some strains developing resistance to conventional antibiotics. news-medical.netnih.govmsdmanuals.com Antimicrobial assays have confirmed that peptides of the esculentin family are active against S. aureus. vulcanchem.commol-scientific.com For example, Esculentin-2P, another member of this peptide family, showed a MIC of 2.2 μM against S. aureus. novoprolabs.com Similarly, Esculentin-2CHa, isolated from a different frog species, displayed potent growth-inhibitory activity (MIC ≤6 μM) against multidrug-resistant strains of Staphylococcus aureus. nih.gov This consistent activity across different esculentin peptides underscores the family's potential for combating Gram-positive pathogens.

Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa are significant pathogens, known for causing a variety of infections and for their intrinsic resistance to many antibiotics due to their complex outer membrane. mdpi.commdpi.com

Esculentin peptides have shown efficacy against these challenging bacteria. Assays have confirmed the antibacterial activity of this compound against the Gram-negative bacterium E. coli. mol-scientific.com A related peptide, Esculentin-2P, was found to have a MIC of 0.9 μM against E. coli. novoprolabs.com

Furthermore, a truncated version of a related peptide, Esculentin-1a(1-21)NH₂, has been studied extensively for its action against P. aeruginosa, a pathogen notorious for causing opportunistic infections, particularly in hospital settings and in patients with cystic fibrosis. nih.govplos.org This peptide fragment demonstrated potent activity against both standard and multidrug-resistant clinical isolates of P. aeruginosa, with MIC values ranging from 2 to 16 μM. frontiersin.orgnih.gov

Bacterial Pathogen Peptide/Fragment MIC (μM) Reference
Staphylococcus aureusEsculentin-2P2.2 novoprolabs.com
Escherichia coliEsculentin-2P0.9 novoprolabs.com
Pseudomonas aeruginosaEsculentin-1a(1-21)NH₂2 - 16 frontiersin.orgnih.gov
Escherichia coliEsculentin-1a(1-21)NH₂0.65 frontiersin.org

This interactive table presents the minimum inhibitory concentrations (MICs) of related Esculentin peptides and fragments against various bacterial pathogens.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to conventional antibiotics. publisso.denih.gov The ability to disrupt these biofilms is a critical feature for a novel antimicrobial agent.

The esculentin family has shown promising antibiofilm capabilities. Specifically, the fragment Esculentin-1a(1-21)NH₂ has demonstrated potent effects against P. aeruginosa biofilms. nih.govplos.org It was found to be effective at both inhibiting the formation of biofilms and eradicating established ones. nih.govfrontiersin.org The minimum bactericidal concentration for biofilm cells (MBCb) was reported to be 12 μM, a concentration only threefold higher than its MIC against free-floating (planktonic) cells. nih.gov This is a significant finding, as many conventional antibiotics require concentrations up to 100 times their MIC to be effective against bacteria within a biofilm. nih.gov

Bacterial Pathogen Peptide Fragment Biofilm Metric Concentration (μM) Reference
Pseudomonas aeruginosaEsculentin-1a(1-21)NH₂MBCb12 nih.gov
Pseudomonas aeruginosaEsculentin-1a(1-21)NH₂MBEC6 frontiersin.org

This interactive table displays the antibiofilm efficacy of the Esculentin-1a(1-21)NH₂ fragment against Pseudomonas aeruginosa, showing the Minimum Biofilm Eradication Concentration (MBEC) and Minimum Bactericidal Concentration for Biofilm (MBCb).

Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Mechanisms of Antimicrobial Resistance Circumvention

Antimicrobial peptides (AMPs) like this compound represent a promising avenue for combating antibiotic-resistant bacteria due to their multifaceted mechanisms of action, which differ significantly from conventional antibiotics. imrpress.comresearchgate.net This often prevents target organisms from developing resistance. imrpress.com Bacteria employ several primary strategies to resist conventional antibiotics, including the production of drug-inactivating enzymes, modification of the antibiotic's target site, reducing cell permeability to the drug, and actively pumping the antibiotic out of the cell using efflux pumps. antimicrobianos.com.arnih.gov Research on esculentin peptides and their derivatives reveals several ways they can bypass these well-established resistance mechanisms.

One of the key strategies employed by bacteria, particularly Gram-negative species like Pseudomonas aeruginosa, is the overexpression of efflux pumps, such as the MexAB-OprM pump, which expels antibiotics from the cell before they can reach their target. nih.govfrontiersin.org Studies on the esculentin-derived peptide Esc(1-21)-1c have demonstrated its ability to down-regulate the production of the core proteins of this efflux pump, namely MexA, MexB, and OprM. nih.gov By suppressing the expression of this pump, the peptide increases the intracellular concentration of conventional antibiotics, making the bacteria more susceptible and potentially reversing resistance. nih.gov This suggests that esculentins can act as adjuvants, synergizing with existing antibiotics to overcome resistance. nih.gov

Another mechanism of resistance involves altering the bacterial outer membrane to reduce permeability. nih.gov The esculentin-derived peptide Esculentin-1b(1–18) has been shown to counteract this by significantly affecting the expression of key outer membrane proteins (OMPs) in Escherichia coli, such as OmpC, OmpF, and NmpC. nih.gov These proteins form channels that control the passage of small molecules into the cell. nih.gov By downregulating these OMPs, the peptide disrupts essential transport processes, leading to metabolic stress and bacterial death. nih.gov Furthermore, some esculentin fragments can enhance membrane permeability, which helps to re-sensitize multidrug-resistant bacteria to conventional antibiotics at concentrations below the peptide's own minimum inhibitory concentration (MIC). mdpi.com

Finally, a significant challenge for any therapeutic peptide is its susceptibility to degradation by bacterial proteases. A common bacterial defense is to enzymatically destroy the attacking agent. nih.gov To circumvent this, modifications to the peptide structure, such as substituting L-amino acids with their D-enantiomers, have been explored. The D-amino acid-containing variant, Esculentin(1–21)-1c, shows greater resistance to proteolytic degradation while maintaining potent antimicrobial activity against pathogens like P. aeruginosa. nih.gov This enhanced stability allows the peptide to persist longer and exert its antimicrobial effects, bypassing a crucial bacterial defense mechanism. nih.gov

Comparative Analysis of this compound Potency with Other Amphibian AMPs

The skin of amphibians is a rich source of a diverse array of antimicrobial peptides, each with a unique spectrum of activity and potency. imrpress.com this compound belongs to the esculentin family of peptides, which are generally larger AMPs compared to some other families. imrpress.comnih.gov A comparative analysis of its potency against other amphibian AMPs, such as ranatuerins, brevinins, temporins, and dermaseptins, reveals important structure-activity relationships.

The potency of AMPs is influenced by factors including their size, net positive charge, and hydrophobicity. imrpress.com Esculentins are typically 24 amino acids or longer. nih.gov In a study comparing the activity of various peptides from the frog Rana pretiosa against the pathogenic fungus Batrachochytrium dendrobatidis (Bd), two variants of this compound exhibited potent inhibitory activity with Minimum Inhibitory Concentrations (MICs) of 12.5 µM and 25 µM. nsf.gov

In the same study, peptides from the ranatuerin-2 (B1576050) family, also isolated from R. pretiosa, showed varied potency. Ranatuerin-2PRa had an MIC of 25 µM, comparable to the more active this compound variant, while other ranatuerins like -2PRb and -2PRc were significantly less potent, with MICs of 50 µM and 100 µM, respectively. nsf.gov

Temporins are among the shortest known amphibian AMPs, typically 8-17 residues long. imrpress.com This smaller size and generally lower cationic charge often result in reduced potency compared to larger peptides like the esculentins. researchgate.net For instance, temporin peptides from other amphibian species have shown MICs against Bd as high as 250 µM. researchgate.net

Dermaseptins are another major family of amphibian AMPs, typically 28-34 residues long and rich in lysine (B10760008). nih.gov They are known for their potent and broad-spectrum activity against bacteria, fungi, and protozoa. nih.govnih.gov While direct comparative data for this compound against dermaseptins on the same microbial strains is limited, dermaseptins like S3 and S4 have demonstrated high efficacy against various pathogens at micromolar concentrations, making them a benchmark for potent AMP activity. nih.govnih.gov

The following table provides a comparative overview of the potency of this compound and other selected amphibian AMPs against the fungus Batrachochytrium dendrobatidis. nsf.gov

Peptide FamilySpecific PeptideOriginating SpeciesMIC (µM) against B. dendrobatidis
Esculentin This compound (variant 1)Rana pretiosa12.5
Esculentin This compound (variant 2)Rana pretiosa25
Ranatuerin Ranatuerin-2PRaRana pretiosa25
Ranatuerin Ranatuerin-2PRbRana pretiosa50
Ranatuerin Ranatuerin-2PRcRana pretiosa100

Molecular and Cellular Mechanisms of Action of Esculentin 2pra

Membrane Disruption and Permeabilization

The initial and most critical interaction of Esculentin-2PRa with a microbial cell is at the membrane level. Like many AMPs, its structure and physicochemical properties are optimized for targeting and compromising the integrity of this vital barrier.

Interaction with Microbial Cell Membranes

This compound, a cationic and amphipathic molecule, is electrostatically drawn to the negatively charged components of microbial membranes, such as phosphatidylglycerol and cardiolipin (B10847521). nih.gov This initial attraction facilitates a high concentration of the peptide at the membrane surface. Once there, it inserts itself into the lipid bilayer. wikipedia.org The peptide's amphipathic α-helical structure is crucial for this process, allowing it to interact with both the hydrophobic lipid core and the hydrophilic head groups of the membrane phospholipids (B1166683). wikipedia.org This interaction disrupts the normal packing of the lipids, leading to membrane destabilization. mdpi.com The process is often described as a "carpet-like" mechanism, where the peptides accumulate on and cover the membrane surface before inducing widespread damage. researchgate.netuniroma1.it

Investigation of Pore Formation Models (e.g., Toroidal Pores)

Following the initial binding and insertion, this compound is believed to induce the formation of pores in the microbial membrane. The "toroidal pore" model is a widely accepted mechanism for many AMPs. nih.govplos.orgresearchgate.net In this model, the accumulating peptides cause the lipid monolayer to bend inward, creating a water-filled channel lined by both the peptides and the phospholipid head groups. researchgate.netnih.govasm.org This structure effectively creates a passage through the membrane, leading to the leakage of intracellular contents. nih.gov These pores are often transient and can fuse, leading to more extensive membrane disruption in a detergent-like manner. plos.org The formation of these disordered toroidal pores is a dynamic process that significantly compromises the barrier function of the membrane. researchgate.netnih.gov

Effects on Membrane Potential and Integrity

The formation of pores by this compound has immediate and severe consequences for the microbial cell's viability. The permeabilization of the membrane leads to a rapid dissipation of the electrochemical gradients that are essential for cellular processes. researchgate.net This includes the loss of membrane potential, which is crucial for ATP synthesis, motility, and the transport of molecules. researchgate.netnih.gov Studies on related esculentin (B142307) peptides, such as Esculentin-2CHa, have demonstrated their ability to cause membrane depolarization. nih.govplos.org The loss of membrane integrity is further confirmed by the leakage of intracellular components, such as ions and small molecules, and the entry of external substances that are normally excluded. imrpress.comnih.gov This uncontrolled exchange ultimately leads to cell death. researchgate.net

Intracellular Target Engagement and Signaling Pathways

While membrane disruption is a primary killing mechanism, evidence suggests that this compound and related peptides that translocate across the membrane can also engage with intracellular targets, further ensuring microbial demise. imrpress.commdpi.comfrontiersin.org

Modulation of Specific Cellular Processes

Once inside the microbial cell, esculentin peptides can interfere with fundamental cellular processes. While direct evidence for this compound is still emerging, studies on related peptides offer significant insights. For instance, derivatives of Esculentin-1 (B1576701) have been shown to affect the expression of a limited number of proteins in Escherichia coli, suggesting that the primary target remains the membrane. nih.gov However, other AMPs are known to bind to nucleic acids (DNA and RNA), inhibiting replication, transcription, and protein synthesis. asm.orgmdpi.comresearchgate.net Some AMPs can also interact with enzymes, disrupting metabolic pathways, or interfere with protein folding. mdpi.comresearchgate.net In eukaryotic cells, a derivative of Esculentin-1a (B1576700) has been found to promote angiogenesis by activating the PI3K/AKT signaling pathway, highlighting the potential for these peptides to modulate complex cellular signaling cascades. nih.gov

Induction of Oxidative Stress or Metabolic Disruption

Another key intracellular mechanism is the induction of oxidative and metabolic stress. mdpi.com Research on Esculentin-1 derivatives has revealed that they can induce the overexpression of genes related to oxidative stress response in E. coli, such as superoxide (B77818) dismutase (SodC) and catalase (KatE). uniroma1.it This indicates that the peptide's presence triggers the production of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids. Furthermore, these peptides have been observed to upregulate genes involved in osmotic balance, suggesting they also induce osmotic stress. uniroma1.it Studies on a related peptide, Esculentin-2CHa, have demonstrated its ability to mitigate hyperglycemia-induced oxidative stress in fruit flies by increasing levels of total thiol and reduced glutathione, while inhibiting the generation of hydrogen peroxide and nitric oxide. researchgate.netnih.gov This dual capability—inducing oxidative stress in microbes while potentially mitigating it in certain host contexts—underscores the complex biological activity of the esculentin family.

Role of Specific Receptors or Effector Molecules

Specific receptors for this compound have not yet been definitively identified in the literature. However, as a cationic antimicrobial peptide (AMP), its primary mechanism of action is believed to involve direct, receptor-independent interactions with cell membranes. imrpress.com Like other AMPs, this compound is cationic and amphipathic, characteristics that facilitate its interaction with the negatively charged components of microbial and cancer cell membranes, leading to permeabilization and disruption. imrpress.comvulcanchem.comresearchgate.net

While direct membrane disruption is a key mechanism, research on related frog skin peptides suggests that more specific interactions may also occur. For instance, the frog skin-derived peptide Esculentin-1a(1-21)NH2 has been shown to promote the migration of human keratinocytes by activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov Furthermore, studies on analogues of another related peptide, Esculentin-2CHa, found that their biological effects were mediated through pathways involving G-protein coupled receptors and specific ion channels, indicating that these peptides can be internalized and interact with intracellular targets. nih.gov These findings suggest that the biological activities of this compound may also be mediated by specific effector molecules or receptor systems beyond its general membrane-disrupting properties, though these remain to be elucidated.

Anti-Inflammatory Modulatory Effects

The Esculentin family of peptides, including this compound, is recognized for possessing immunomodulatory capabilities. frontiersin.orgnih.gov These peptides can influence the host's immune response, a function that is often intertwined with their primary role in host defense.

Interaction with Inflammatory Mediators and Pathways

Direct studies on this compound's interaction with inflammatory pathways are limited; however, research on the closely related peptide Esculentin-2CHa provides significant insights. Esculentin-2CHa has been shown to exert complex modulatory effects on cytokine production. It significantly stimulates the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from mouse lymphoid cells. nih.gov At the same time, it can also stimulate the production of the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) by peritoneal macrophages. nih.gov This dual activity suggests a sophisticated role in regulating the immune response, potentially dampening certain aspects of inflammation while enhancing others to effectively clear pathogens.

Furthermore, the broader family of frog-derived antimicrobial peptides often exhibits anti-inflammatory properties by suppressing key signaling cascades. For example, the peptide Brevinin-2MP inhibits the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators such as nitric oxide (NO), Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and TNF-α. frontiersin.org This suppression is achieved by blocking the activation of the MAPK/NF-κB signaling pathways. frontiersin.org It is plausible that this compound employs similar mechanisms to modulate inflammatory responses, although this requires direct experimental confirmation.

Anti-Cancer Mechanistic Investigations

Amphibian skin peptides are a recognized source of natural compounds with anticancer potential. nih.govresearchgate.net The primary mechanism of action for these anticancer peptides (ACPs) is largely attributed to their interaction with and disruption of cancer cell membranes, which often display a higher negative surface charge compared to normal cells. imrpress.comnih.gov A database entry confirms that this compound is noted for its anticancer activity. frontiersin.org

Selective Cytotoxicity Towards Cancer Cell Lines

A hallmark of promising anticancer agents is their ability to selectively target and kill cancer cells while sparing normal, healthy cells. Studies on peptides from the Esculentin-2 family demonstrate this crucial property. Research on Esculentin-2CHa revealed potent cytotoxic activity against the human non-small cell lung adenocarcinoma cell line A549, with a half-maximal lethal concentration (LC₅₀) of 10 μM. nih.gov In contrast, its toxicity towards normal human erythrocytes was significantly lower, with an LC₅₀ of 150 μM, indicating a considerable degree of cancer cell selectivity. nih.gov Another related peptide, Esculentin-2PLa, has been reported to induce necrotic cell death specifically in breast cancer cell lines. researchgate.net

Induction of Apoptosis and Mitochondrial Pathways in Cancer Cells

While specific studies detailing the induction of apoptosis by this compound are not currently available, the mechanisms of other anticancer peptides provide a likely model. Many ACPs induce programmed cell death, or apoptosis, following membrane permeabilization. nih.govnih.gov This process is often characterized by cellular shrinkage, nuclear condensation, and the activation of specific enzymatic cascades. rsc.org

Fluorescence microscopy studies of other novel synthetic anticancer peptides have shown that they preferentially bind to cancer cells and trigger apoptotic cell death. nih.gov However, it is noteworthy that different peptides within the same family can induce distinct cell death pathways. While many ACPs trigger apoptosis, the related peptide Esculentin-2PLa was found to cause necrosis in breast cancer cells. researchgate.net This highlights that the precise downstream effects can vary. The general model for many ACPs involves disruption of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors and subsequent activation of caspases, the executioner enzymes of apoptosis. mdpi.com Further investigation is required to determine the specific cell death pathways activated by this compound in cancer cells.

Table of Mentioned Compounds

Identification of Key Structural Determinants for Biological Activity

Members of the esculentin-2 family are characterized by a high proportion of both hydrophobic and positively charged amino acids. vulcanchem.comvulcanchem.com For instance, the related peptide Esculentin-2CHa is composed of thirty-seven amino acids, including hydrophobic residues like Alanine, Leucine, and Phenylalanine, as well as positively charged Lysine (B10760008) and Arginine residues. wikipedia.org

The amino acid sequence of this compound is GVFSFLKTGAKLLGSTLLKMAGKAGAEHLACKATNQC. nsf.gov

Peptide FamilyGeneral Sequence FeaturesKey Functional Domains
Esculentin-2High content of hydrophobic and cationic residues; variable N-terminus; conserved C-terminal "Rana box" disulfide bridge in many members. imrpress.comvulcanchem.comvulcanchem.comHydrophobic N-terminal region is critical for activity; C-terminal cyclic domain contributes to potency and stability. nih.gov

Two of the most critical physicochemical properties governing the activity of this compound and other AMPs are net positive charge and hydrophobicity. imrpress.comnih.gov A delicate balance between these two factors is essential for potent antimicrobial action and selectivity towards microbial cells over host cells. nih.gov

The cationic nature, resulting from an abundance of basic amino acid residues like lysine and arginine, is crucial for the initial interaction with the negatively charged components of microbial membranes, such as phospholipids and teichoic acids. vulcanchem.comnih.gov This electrostatic attraction concentrates the peptide on the bacterial surface. vulcanchem.com Increasing the net positive charge can enhance this interaction. nih.gov For example, modifying Esculentin-2CHa by replacing negatively charged aspartic acid residues with cationic lysine residues ([D20K, D27K] analog) resulted in a modest (up to 4-fold) increase in potency against all microorganisms tested. nih.gov However, this increased cationicity also led to a sharp rise in toxicity towards human cells. nih.gov

Hydrophobicity, conferred by non-polar amino acid residues, allows the peptide to insert into and disrupt the lipid bilayer of the microbial membrane. vulcanchem.comubc.ca The hydrophobic character of the N-terminal region of Esculentin-2CHa has been shown to be essential for its bioactivity. nih.gov However, excessive hydrophobicity can lead to self-association of the peptides, which can decrease their effectiveness against bacteria, and it is often linked to increased toxicity against eukaryotic cells, such as red blood cells. ubc.ca Therefore, an optimal balance between charge and hydrophobicity is paramount for designing effective and non-toxic AMPs. nih.govubc.camdpi.com

Physicochemical PropertyRole in Biological ActivityImpact of Modification
Net Positive Charge Mediates initial electrostatic attraction to negatively charged microbial membranes. vulcanchem.comIncreasing charge can enhance antimicrobial potency but may also increase toxicity to host cells. nih.govnih.gov
Hydrophobicity Drives insertion into the lipid bilayer, leading to membrane disruption. vulcanchem.comubc.caAn optimal level is required; too high can increase toxicity and reduce specificity, while too low can diminish antimicrobial activity. ubc.ca

The function of this compound is critically dependent on its ability to adopt a specific secondary structure upon interacting with a membrane environment. imrpress.comvulcanchem.com While likely unstructured in aqueous solution, these peptides typically fold into an amphipathic α-helical conformation in the presence of microbial membranes or membrane-mimicking environments. vulcanchem.comvulcanchem.comwikipedia.org

An amphipathic α-helix is a structure where the hydrophobic amino acid residues are segregated to one side of the helix and the hydrophilic (polar and charged) residues are on the opposite side. ebsco.comchemistrytalk.org This spatial arrangement is crucial for its mechanism of action. imrpress.com The positively charged face of the helix interacts with the negatively charged membrane surface, while the hydrophobic face inserts into the lipid core of the membrane, leading to permeabilization and cell death. vulcanchem.comnih.gov

In Esculentin-2CHa, an α-helical conformation is predicted for the central to C-terminal region of the peptide. wikipedia.org The stability of this helical structure is important for its lytic activity. nih.gov Many members of the esculentin-2 family contain two cysteine residues in their C-terminus that form a disulfide bond, creating a cyclic structure often called the "Rana box". imrpress.comvulcanchem.comvulcanchem.com This structural feature contributes to the stability of the peptide. vulcanchem.comvulcanchem.com Studies on Esculentin-2CHa where this cyclic domain was removed, or the cysteine residues were replaced, showed a significant drop in biological activity, underscoring the importance of this constrained structure for maintaining a functionally optimal conformation. nih.govwikipedia.org

Influence of Charge and Hydrophobicity

Design and Synthesis of this compound Analogs and Derivatives

The knowledge gained from structure-activity relationship studies provides a roadmap for peptide engineering. By modifying the natural sequence of this compound, it is possible to design and synthesize novel analogs with improved characteristics, such as enhanced potency, greater stability, and reduced toxicity. eurekaselect.comucl.ac.uk

Several strategies are employed to improve the therapeutic potential of natural AMPs like this compound. One common approach is truncation, where only the most active fragments of the peptide are synthesized. For example, while the full-length Esculentin-1a consists of 46 amino acids, a truncated 21-residue fragment, Esculentin-1a(1-21), was found to retain significant antimicrobial activity with lower hemolytic (toxic) effects. mdpi.com

Another strategy is C-terminal amidation. The addition of an amide group to the C-terminus can enhance the structural stability of the peptide and increase its net positive charge, often leading to increased antimicrobial activity and selectivity. nih.gov This modification has been successfully applied to analogs of esculentin-2 peptides. nih.gov

Hybridization, which involves combining sequences from two different peptides, can also yield novel molecules with superior activity. nih.gov By fusing the active domains of different AMPs, it is possible to create chimeric peptides that leverage the strengths of each parent molecule. nih.gov Additionally, conjugation to nanoparticles, such as gold nanoparticles (AuNPs), has been shown to protect the peptide from degradation, increase its local concentration, and enhance its activity against both planktonic and biofilm forms of bacteria. uniroma1.it

StrategyDescriptionDesired OutcomeExample (from Esculentin family)
Truncation Synthesizing shorter versions of the peptide containing the key active domains.Enhanced activity, reduced toxicity, lower synthesis cost.Esculentin-1a(1-21) shows potent activity with lower toxicity than the full-length peptide. mdpi.com
C-terminal Amidation Adding an amide group to the C-terminus of the peptide.Increased structural stability, enhanced antimicrobial activity and selectivity. nih.govAmidated esculentin-2 analogs showed increased antimicrobial activity. nih.gov
Nanoparticle Conjugation Attaching the peptide to nanoparticles (e.g., gold nanoparticles).Increased stability, enhanced potency, improved delivery. uniroma1.itAuNP-conjugated Esculentin-1a(1-21) was more active against P. aeruginosa. uniroma1.it

Beyond simple substitutions and truncations, more complex chemical modifications can be introduced to create analogs with novel properties. ucl.ac.uk Stapled peptides are a key example, where chemical braces are introduced to lock the peptide into its bioactive α-helical conformation. nih.gov This pre-organizing of the structure can enhance target binding and improve resistance to proteolytic degradation. nih.gov

The introduction of non-natural amino acids is another powerful tool. For instance, replacing specific L-amino acids with their D-enantiomers can make the peptide resistant to degradation by host and bacterial proteases, thereby increasing its stability and bioavailability. uniroma1.it Another example is the incorporation of α-aminoisobutyric acid (Aib), which is known to promote helical structures. Introducing Aib residues into an esculentin-1a fragment was shown to increase its α-helicity and enhance its activity against Gram-positive bacteria. uniroma1.it

Creating constrained structures, such as through cyclization via disulfide bonds or other chemical linkers, is a natural strategy used by many AMPs, including members of the esculentin-2 family with their "Rana box" motif. nih.govvulcanchem.comvulcanchem.com These constraints reduce conformational flexibility, which can increase binding affinity and improve stability against enzymatic degradation. ucl.ac.uk The importance of this is demonstrated by the reduced activity observed when the cyclic C-terminal domain of Esculentin-2CHa was removed. nih.gov

Hybrid Peptide Design Incorporating this compound Motifs

The development of hybrid antimicrobial peptides (AMPs) is a strategic approach to enhance the therapeutic potential of natural peptides by combining beneficial motifs from different parent molecules. nih.gov This can lead to peptides with a broader spectrum of activity, increased potency, and improved selectivity towards microbial cells over host cells. nih.govmdpi.com The design process often involves fusing sequences from well-characterized AMPs to create a new, singular peptide. mdpi.compensoft.net

While direct research on hybrid peptides specifically derived from this compound is not extensively documented in the provided search results, the principles of hybrid design are well-established using other members of the esculentin family and other AMPs. For instance, a novel hybrid peptide, BKR1, was designed based on the sequences of Esculentin-1a and melittin. pensoft.net The rationale was to combine the potent antimicrobial activity of Esculentin-1a's N-terminal region with the properties of melittin, resulting in a peptide with a higher positive charge, which is often correlated with enhanced antimicrobial action against Gram-negative bacteria. pensoft.net

Similarly, conjugates have been created by attaching AMPs to other molecules or nanoparticles. A notable example is the conjugation of an esculentin-1a fragment, esculentin(1-21), to gold nanoparticles (AuNPs). This AuNP–esculentin(1-21) conjugate demonstrated a significant, approximately 15-fold increase in activity against Pseudomonas aeruginosa and showed higher resistance to proteolytic degradation compared to the unconjugated peptide. mdpi.com

These examples establish a clear precedent for the potential of creating this compound-based hybrids. By identifying the key functional motifs within this compound—such as its amphipathic α-helical domains or specific residue arrangements responsible for membrane interaction—these could be combined with motifs from other peptides like cecropins, magainins, or defensins to potentially yield novel molecules with superior therapeutic profiles. ebm-journal.org

Table 1: Examples of Hybrid Peptide Design Strategies

Parent Peptides / Molecules Hybrid/Conjugate Design Principle Desired Outcome Reference
Esculentin-1a & Melittin Combination of antimicrobial sequences to increase net positive charge. Enhanced activity against Gram-negative bacteria. pensoft.net
LL-37 & BMAP-27 Fusion of helical parts from two parent cathelicidin (B612621) peptides. Improved potency and better toxicity profile. nih.gov
Cecropin A & Magainin Combination of N-terminal sequences. Broad-spectrum activity with reduced toxicity. ebm-journal.org

Computational Approaches in SAR Studies

Computational methods are indispensable tools in the study of antimicrobial peptides, providing insights that are often difficult to obtain through experimental techniques alone. mdpi.comnih.gov These in silico approaches facilitate the large-scale screening of peptide variants and the detailed analysis of their structure-activity relationships (SAR), accelerating the design and optimization of new AMPs. mdpi.comnih.gov

The application of computational chemistry allows for the prediction of physicochemical properties, such as net charge, hydrophobicity, and helical conformation, which are critical determinants of a peptide's antimicrobial efficacy and mechanism of action. nih.gov For peptides like this compound, computational tools can model its three-dimensional structure and predict how modifications to its amino acid sequence might affect its stability, antimicrobial potency, and selectivity. nih.gov This predictive power helps to focus laboratory synthesis and testing on the most promising candidates, saving time and resources. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become a cornerstone of computational peptide research, offering a high-resolution view of molecular motion over time. researchgate.netmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of a peptide like this compound in various environments, such as in an aqueous solution or interacting with a lipid bilayer mimicking a bacterial membrane. nih.govmdpi.com

These simulations provide detailed information on:

Conformational Dynamics: Peptides often exist in a random, unfolded state in solution but adopt a more ordered structure, such as an α-helix, upon interacting with a membrane. nih.gov MD simulations can track this conformational change, which is crucial for the peptide's function. nih.gov

Structural Stability: The stability of a peptide's secondary structure (e.g., α-helix) can be assessed. For example, modifications like C-terminal amidation have been shown to stabilize α-helical structures, leading to higher antibacterial activity, a phenomenon that can be explored with MD. mdpi.com

Peptide-Membrane Interactions: MD can reveal the specific interactions between the peptide's amino acid residues and the lipid components of the membrane, providing a step-by-step view of the binding, insertion, and potential pore formation processes. researchgate.net

The insights from MD simulations are critical for understanding how the structure of this compound relates to its function at an atomic level, guiding the rational design of more effective analogues. nih.gov

In Silico Predictions of Peptide-Membrane Interactions

Predicting how a peptide will interact with a cell membrane is a key goal of computational SAR studies. academie-sciences.fr The initial interaction is often electrostatic, with the positively charged residues of a cationic peptide like this compound being attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol or cardiolipin lipids, as well as cell-surface glycoconjugates. researchgate.netacademie-sciences.fr

In silico tools and methods used to predict these interactions include:

Molecular Docking: This technique can predict the preferred binding orientation of a peptide to a membrane surface, identifying the key electrostatic and hydrophobic contacts.

Helical Wheel Projections: Simple but effective, these 2D representations can illustrate the amphipathic nature of a helical peptide, showing how hydrophobic and hydrophilic residues are segregated on opposite faces of the helix, a critical feature for membrane insertion. mdpi.com

Membrane-Binding Potential Prediction: Various web servers and algorithms can estimate the probability of a peptide binding to and translocating across a lipid membrane based on its sequence and physicochemical properties. mdpi.com

Coarse-Grained MD Simulations: These simulations, which group atoms into larger particles, allow for the modeling of longer timescale events, such as the full insertion of a peptide into a membrane and the subsequent disruption of the bilayer. frontiersin.org

By analyzing parameters like the depth of peptide insertion, the effect of the peptide on membrane thickness, and the specific amino acid-lipid interactions, these computational predictions provide a detailed mechanistic hypothesis for how this compound exerts its antimicrobial effects. researchgate.netacademie-sciences.fr This knowledge is invaluable for engineering peptides with enhanced membrane-disrupting capabilities.

Table 2: Investigated Compounds

Compound Name
This compound
Esculentin-1a
Melittin
BKR1
LL-37
BMAP-27
Cecropin A
Magainin

Summary of Key Research Findings

The research on Esculentin-2PRa and related peptides has provided valuable insights into their structure and function.

Table 1: Properties of this compound

Property Description
Family Esculentin-2 nih.gov
Source Rana pretiosa (Oregon spotted frog) nih.govmol-scientific.com
Amino Acid Length 37 mol-scientific.com
Sequence GVFSFLKTGAKLLGSTLLKMAGKAGAEHLACKATNQC mol-scientific.com

| Biological Activity | Antimicrobial (against E. coli, S. aureus, C. albicans, B. dendrobatidis) nih.govmol-scientific.com |

Table 2: Comparison of Esculentin (B142307) Peptides

Peptide Key Feature Biological Activity
Esculentin-1a (B1576700) 46 amino acids, C-terminal disulfide bridge frontiersin.org Antimicrobial, immunomodulatory eurekaselect.com
Esculentin-2CHa 37 amino acids, α-helical structure wikipedia.org Broad-spectrum antimicrobial, low cytotoxicity wikipedia.org

| This compound | 37 amino acids mol-scientific.com | Antimicrobial against bacteria and fungi nih.govmol-scientific.com |

Preclinical Investigational Approaches for Esculentin 2pra

In Vitro Efficacy Studies Using Pathogen and Mammalian Cell Lines

In vitro studies are foundational to preclinical research, allowing for the controlled assessment of a compound's biological activity at the cellular level. For Esculentin-2PRa and related peptides, these studies focus on evaluating their effectiveness against pathogens and their impact on mammalian cells to establish a preliminary therapeutic window. nih.gov

The primary function of antimicrobial peptides like those in the esculentin-2 family is to inhibit the growth of or kill microorganisms. nih.govnih.gov The antimicrobial potency is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microbe.

Studies on peptides from the esculentin-2 family have demonstrated significant antimicrobial activity against a range of pathogens. For instance, peptides from this family have shown high potency against the chytrid fungus Batrachochytrium dendrobatidis, with MIC values ranging from 6.25 to 12.5 μM. researchgate.net

A closely related peptide, Esculentin-2CHa, has been tested against several multidrug-resistant clinical isolates. nih.gov It displays potent growth-inhibitory activity against these challenging bacteria, as detailed in the table below. nih.gov The primary structure of esculentin-2 peptides is considered crucial for their function, with evolutionary pressure maintaining the hydrophobic character of key domains essential for antimicrobial action. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Esculentin-2CHa Against Various Pathogens This table is interactive. Click on the headers to sort the data.

Pathogen Strain Type MIC (μM)
Staphylococcus aureus Multidrug-Resistant ≤ 6
Acinetobacter baumannii Multidrug-Resistant ≤ 6
Stenotrophomonas maltophilia Multidrug-Resistant ≤ 6

Data sourced from reference nih.gov.

Understanding the response of both pathogen and mammalian cells to peptide exposure is critical. For pathogens, this involves elucidating the mechanism of killing, while for mammalian cells, it involves assessing cytotoxicity to determine potential toxicity.

Pathogen Cellular Response: Studies on related esculentin (B142307) peptides reveal that their mechanism of action primarily involves direct interaction with the microbial cell membrane. nih.gov Esculentin-1b(1-18), a fragment of a larger peptide, has been shown to rapidly kill Escherichia coli at its MIC. nih.gov This lethal event corresponds with the permeabilization of both the outer and inner bacterial membranes, indicating that the peptide's main target is the cell envelope rather than intracellular processes. nih.gov Proteomic analysis further supports this by showing that the peptide does not significantly alter the bacterium's protein expression profile, reinforcing the membrane-disruption model. nih.gov

Mammalian Cellular Response: To be a viable therapeutic candidate, an antimicrobial peptide must exhibit selective toxicity, meaning it should be highly active against microbial cells while having minimal harmful effects on host cells. pensoft.net Cytotoxicity is often evaluated by measuring the concentration that causes 50% lysis of cells (LC50) or 50% inhibition of cell growth (IC50).

Esculentin-2CHa demonstrated differential cytotoxicity, showing significantly higher toxicity towards a lung cancer cell line than to human red blood cells, which suggests a degree of selectivity. nih.gov A hybrid peptide designed from Esculentin-1a (B1576700) also showed measurable cytotoxicity against mammalian kidney cells (Vero cells). pensoft.net

Table 2: Cytotoxicity of Esculentin Peptides Against Mammalian Cell Lines This table is interactive. Click on the headers to sort the data.

Peptide Cell Line Assay Cytotoxicity Value
Esculentin-2CHa Human Red Blood Cells Hemolysis (LC50) 150 μM
Esculentin-2CHa Human A549 Lung Cancer Cells Growth Inhibition (LC50) 10 μM
BKR1 (Esculentin-1a Hybrid) Vero (Kidney) Cells Growth Inhibition (IC50) 43.1 μM

Data sourced from references nih.govpensoft.net.

Evaluation of Antimicrobial Potency in Controlled Environments

In Vivo Mechanistic Studies in Animal Models

Specific research detailing the systemic distribution, tissue accumulation, and target engagement of this compound in animal models is not extensively documented in the available literature. Such studies would typically investigate how the peptide is absorbed, distributed to various organs (like the kidney, liver, and skin), metabolized, and eliminated. nih.govnih.gov The distribution pattern is crucial as it determines where the peptide can exert its effects and can highlight potential sites of toxicity. nih.gov For antimicrobial peptides, ensuring they can reach the site of infection at a sufficient concentration is a key aspect of target engagement.

A critical measure of an antimicrobial's in vivo efficacy is its ability to reduce the number of pathogens in an infected animal and alleviate disease symptoms. Research on esculentin(1-21), a potent derivative of the esculentin family, has provided positive indicators in this area. researchgate.net

In animal models of infections caused by the bacterium Pseudomonas aeruginosa, esculentin(1-21) demonstrated a significant therapeutic effect. researchgate.net The administration of the peptide was found to prolong the survival of animals in models of both sepsis and pulmonary infection. researchgate.net This outcome strongly suggests that the peptide effectively reduces the microbial load in the host and mitigates the pathological damage caused by the infection. researchgate.net

Beyond direct killing of microbes, many antimicrobial peptides can also modulate the host's immune response. nih.gov These immunomodulatory effects can be beneficial, helping the host to clear an infection more effectively.

Preclinical studies using mouse cells have shown that Esculentin-2CHa possesses such capabilities. nih.gov The peptide was found to significantly stimulate the release of interleukin-10 (IL-10), an anti-inflammatory cytokine, from lymphoid cells. nih.gov Furthermore, it elevated the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, by peritoneal macrophages. nih.gov This dual ability to influence both pro- and anti-inflammatory pathways suggests a complex immunomodulatory role that could be advantageous in controlling infections. In the context of an infection, other therapeutic approaches have also shown that inhibiting pro-inflammatory cytokines like IL-8 can be a significant factor in reducing inflammation exacerbated by pathogens like P. aeruginosa. researchgate.net

Analysis of Microbial Load Reduction and Pathological Changes in Animal Models

Advanced Methodologies in Preclinical Research

The discovery and characterization of this compound and its related peptides from the Oregon spotted frog (Rana pretiosa) were facilitated by an advanced preclinical investigational methodology known as peptidomics. This approach focuses on the comprehensive analysis of the peptide content (the peptidome) of a biological sample. nih.govresearchgate.net The process began with the collection of skin secretions from Rana pretiosa specimens that had demonstrated resistance to the fungal pathogen Batrachochytrium dendrobatidis. nih.gov Secretion was induced non-lethally by administering norepinephrine. nih.govnih.gov

Following collection, the crude secretion was subjected to a multi-step purification process. An initial partial purification was performed using Sep-Pak C-18 cartridges. researchgate.net The primary purification technique was reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the complex mixture of peptides based on their hydrophobicity. researchgate.netelkhornsloughctp.org This allowed for the isolation of individual peptides in a pure form, a prerequisite for structural analysis. nih.gov

The structural characterization of the isolated peptides, including this compound, involved a combination of sophisticated techniques. Electrospray ionization mass spectrometry was employed to accurately determine the molecular mass of each peptide. nih.govresearchgate.net The precise amino acid sequence, or primary structure, was subsequently determined through automated Edman degradation, a classic method for protein and peptide sequencing. unl.edu This systematic peptidomic workflow enabled the identification of a diverse arsenal (B13267) of host-defense peptides from the frog's skin. nih.gov

Translational Biomarker Discovery

In the context of this compound, translational biomarker discovery deviates from the typical human clinical application and is instead focused on ecological and veterinary health. The research into the skin peptides of Rana pretiosa provides a compelling case for using the peptide profile as a translational biomarker for disease resistance in amphibians. nih.gov Specifically, the composition of the skin secretome appears to be a biomarker for resistance to chytridiomycosis, a devastating fungal disease responsible for global amphibian population declines. nih.gov

This concept is supported by comparative peptidomic studies between different populations of Rana pretiosa. Research has identified significant variations in the peptide repertoires of a non-declining population (which was resistant to the fungus) compared to what was previously found in a declining population. nih.gov For example, the non-declining frogs' secretions contained a unique set of peptides, including Ranatuerin-2PRf, -2PRg, -2PRh, and several temporins, that were not identified in the declining population. nih.gov Conversely, peptides like temporin-PRa and ranatuerin-2PRd were present in the declining population but absent in the studied non-declining group. nih.gov

This differential expression of peptides suggests that the specific "cocktail" of antimicrobial peptides, including the presence and diversity of molecules like this compound, serves as a molecular signature, or biomarker, of the frog's immune readiness and capacity to survive infection by Batrachochytrium dendrobatidis. nih.govnih.gov Therefore, analyzing the peptidome of a frog population could be a translational tool to assess its vulnerability or resilience to this infectious disease.

Proteomic and Metabolomic Profiling in Biological Systems

Proteomic and metabolomic profiling are powerful techniques for understanding the molecular basis of biological systems. Proteomics is the large-scale study of proteins, while peptidomics is a sub-discipline that specifically inventories the peptide content of a cell, tissue, or organism. researchgate.net

The investigation of this compound is a direct result of the proteomic (specifically, peptidomic) profiling of the skin secretions of the Oregon spotted frog, Rana pretiosa. nih.govresearchgate.net This analysis provided a detailed catalog of the host-defense peptides that the frog deploys as part of its innate immune system. nih.gov The study identified a total of 18 distinct peptides in a non-declining population, showcasing a high degree of diversity. nih.gov These peptides belong to several established families: esculentins, brevinins, ranatuerins, and temporins. nih.gov The esculentin-2 family, which includes this compound, was noted for its high potency in inhibiting the growth of the pathogenic fungus Batrachochytrium dendrobatidis. nih.gov

The table below details the host-defense peptides identified through proteomic profiling in the skin secretions of a non-declining population of Rana pretiosa.

Peptide FamilyIdentified Peptides
Esculentin-2This compound, Esculentin-2PRb
Brevinin-1Brevinin-1PRa, Brevinin-1PRb, Brevinin-1PRc, Brevinin-1PRd
Ranatuerin-2 (B1576050)Ranatuerin-2PRa, Ranatuerin-2PRb, Ranatuerin-2PRc, Ranatuerin-2PRe, Ranatuerin-2PRf, Ranatuerin-2PRg, Ranatuerin-2PRh
TemporinTemporin-PRb, Temporin-PRc, Temporin-PRd, Temporin-PRe, Temporin-PRf
Data sourced from Conlon et al., Journal of Chemical Ecology, 2013. nih.gov

While peptidomic analysis has provided a clear picture of the peptide components, there is no information available in the reviewed scientific literature regarding the metabolomic profiling of Rana pretiosa skin secretions in conjunction with this research. Metabolomic studies would focus on identifying and quantifying small-molecule metabolites, which could offer further insights into the biochemical environment of the frog's skin and potentially reveal other classes of defensive compounds or metabolic pathways involved in disease resistance.

Emerging Research Directions and Future Perspectives on Esculentin 2pra

Exploration of Novel Biological Activities Beyond Antimicrobial Actions (mechanistic insights)

While the antimicrobial prowess of Esculentin-2PRa and its analogs is well-documented, emerging research is increasingly focusing on their diverse biological functions that extend beyond direct pathogen killing. These non-antimicrobial activities, particularly immunomodulatory and wound-healing properties, are opening new avenues for therapeutic applications. The mechanistic explorations reveal a complex interplay of these peptides with host cellular pathways.

Immunomodulatory Effects:

Frog skin-derived peptides are recognized as potent modulators of the host immune system. Peptides from the esculentin (B142307) family, such as Esculentin-2CHa, have demonstrated the ability to influence the production of cytokines, key signaling molecules in the immune response. For instance, Esculentin-2CHa has been shown to significantly stimulate the release of the anti-inflammatory cytokine Interleukin-10 (IL-10) from mouse lymphoid cells. Simultaneously, it can also stimulate the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, by peritoneal macrophages. This dual functionality suggests a sophisticated role in balancing the immune response, potentially dampening excessive inflammation while still activating necessary defense mechanisms.

The anti-inflammatory mechanism of some amphibian peptides involves direct interaction with bacterial components like lipopolysaccharide (LPS), neutralizing their pro-inflammatory effects. Other peptides may bind to host cell receptors, such as Toll-like receptors (TLRs), to modulate downstream signaling cascades like the NF-κB pathway, thereby controlling the expression of inflammatory mediators. For example, some frog peptides inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α in macrophages stimulated by LPS.

Wound Healing and Tissue Repair:

A significant area of investigation is the role of esculentin peptides in accelerating wound closure and tissue regeneration. The process of wound healing is complex, involving hemostasis, inflammation, proliferation (including cell migration and angiogenesis), and tissue remodeling. Derivatives of the closely related peptide, Esculentin-1a (B1576700), have been found to actively promote this process.

Mechanistic studies on Esculentin-1a(1-21)NH2 revealed that it stimulates the migration of epithelial cells (keratinocytes), a crucial step in re-epithelialization, which is the process of covering the wound surface to restore the skin's barrier function. This effect is partly mediated by the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), which triggers the transcription of genes involved in cell migration and proliferation.

Furthermore, these peptides can promote angiogenesis, the formation of new blood vessels from pre-existing ones, which is vital for supplying nutrients and oxygen to the healing tissue. Esculentin-1a(1-21)NH2 has been shown to enhance angiogenesis by activating the PI3K/AKT signaling pathway in endothelial cells. This activation leads to increased cell proliferation and migration, as well as the upregulation of markers like CD31, an endothelial cell adhesion molecule. The ability of these peptides to stimulate tissue repair, coupled with their inherent antimicrobial activity, makes them particularly promising for treating infected wounds.

Table 1: Novel Biological Activities of Esculentin-Related Peptides

Peptide Family/Derivative Biological Activity Mechanistic Insight
Esculentin-2CHa Immunomodulation Stimulates release of anti-inflammatory IL-10 and pro-inflammatory TNF-α.
Esculentin-1a(1-21)NH2 Wound Healing Stimulates migration of human keratinocytes.
Esculentin-1a(1-21)NH2 Angiogenesis Promotes endothelial cell migration and proliferation via the PI3K/AKT pathway.
Esculentin-1a(1-21)NH2 Wound Healing Enhances STAT3 phosphorylation in human keratinocytes, stimulating transcription of genes for wound repair.

These findings collectively underscore that the therapeutic potential of the esculentin family, including by extension this compound, is likely multifaceted. Their ability to not only combat microbes but also to actively orchestrate the host's immune and regenerative responses highlights their promise as templates for developing novel multifunctional therapeutic agents.

Integration of Omics Technologies for Comprehensive Understanding

To move beyond a one-dimensional view of this compound's function, researchers are turning to "omics" technologies. These high-throughput approaches—genomics, transcriptomics, proteomics, and metabolomics—allow for a global assessment of the molecular changes occurring within an organism or cell in response to the peptide. Integrating these datasets provides a holistic, systems-biology-level picture of the peptide's mechanisms of action and its broader biological impact.

Transcriptomics: Mapping the Gene Expression Response

Transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression in both pathogens and host cells. In pathogenic bacteria, RNA sequencing can identify the specific genes and pathways that are upregulated or downregulated upon exposure to the peptide. For instance, a study on a derivative of Esculentin-1a showed it could alter the transcription of genes in E. coli that are essential for attachment to host cells. This approach can uncover non-lethal effects and novel mechanisms of action beyond simple membrane disruption. In host cells, transcriptomics can map the immunomodulatory impact of this compound, detailing its influence on the expression of genes encoding cytokines, chemokines, and other inflammatory mediators.

Proteomics: Identifying Intracellular Targets

While many antimicrobial peptides are known to disrupt cell membranes, others can translocate into the cell to interact with intracellular components. Proteomics, which analyzes the entire protein complement of a cell, is a powerful tool for identifying these internal targets. Using techniques like mass spectrometry, researchers can compare the proteome of bacteria before and after treatment with this compound. This can reveal that the peptide interferes with crucial cellular machinery, such as proteins involved in energy metabolism, DNA replication, or protein synthesis. Identifying these specific protein interactions is critical for a complete understanding of the peptide's killing mechanism and for overcoming potential resistance.

Metabolomics: A Snapshot of Functional Impact

Metabolomics provides a real-time snapshot of the physiological state of a cell by measuring its complete set of small-molecule metabolites. This technique offers a direct functional readout of the metabolic perturbations caused by this compound. Studies on other antimicrobial agents have used metabolomics to show disruptions in key bacterial pathways, such as cell wall synthesis, central carbon metabolism, and lipid biosynthesis. By analyzing the metabolic fingerprint of bacteria treated with this compound, scientists can classify its mode of action and identify metabolic vulnerabilities that could be exploited in combination therapies.

The integration of these omics fields, often referred to as pan-omics or multi-omics, is the ultimate goal. By combining genomic information with transcriptomic, proteomic, and metabolomic data, researchers can build comprehensive models of how this compound functions, from gene to protein to metabolic output. This integrated approach is essential for fully characterizing its therapeutic potential and for the rational design of next-generation peptide-based drugs.

Table 2: Potential Applications of Omics Technologies in this compound Research

Omics Technology Application in this compound Research Potential Insights
Transcriptomics Analyze changes in mRNA levels in pathogens and host cells upon peptide exposure. - Identification of bacterial stress response and virulence pathways affected by the peptide. - Understanding the immunomodulatory effects on host immune gene expression.
Proteomics Identify proteins in pathogens that directly bind to this compound or whose expression is altered. - Discovery of novel intracellular targets beyond the cell membrane. - Elucidation of mechanisms like inhibition of protein synthesis or energy metabolism.
Metabolomics Profile the global changes in small-molecule metabolites within bacteria after treatment. - Pinpointing specific metabolic pathways disrupted by the peptide (e.g., cell wall, fatty acid synthesis). - Functional classification of the peptide's mode of action.

| Multi-Omics | Integrate data from all omics platforms for a systems-level view. | - Construction of a comprehensive model of the peptide's mechanism of action. - Revealing complex interactions between the peptide, the pathogen, and the host. |

(The following sections will be generated in subsequent steps)

Challenges and Opportunities in this compound Research

Table of Compounds

Q & A

Q. What unanswered questions in this compound research warrant prioritization in future studies?

  • Methodological Answer : Investigate peptide degradation kinetics in human plasma via LC-MS/MS and correlate with in vivo half-life. Explore structure-activity relationships (SAR) using alanine-scanning mutagenesis. Address translational gaps (e.g., cytotoxicity thresholds for topical vs. systemic use) through organ-on-chip models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.